3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Catalog No.
S996087
CAS No.
850583-75-4
M.F
C14H8N2O2S2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,...

CAS Number

850583-75-4

Product Name

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

IUPAC Name

3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one

Molecular Formula

C14H8N2O2S2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H

InChI Key

ZLIGHMSLZXFKKF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4

Organic Building Block for Semiconducting Polymers:

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, also known as 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), is a crucial organic building block for the synthesis of oligomers and polymers with promising semiconducting properties []. These properties make DPP-based materials attractive candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs) [].

The presence of the diketopyrrolopyrrole (DPP) core and the thiophene groups at the 3 and 6 positions contribute to the molecule's semiconducting behavior [, ]. The thiophene rings are electron-rich aromatic moieties that can be further functionalized to tune the electronic properties of the resulting polymers [].

Here are some of the research areas where 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is being explored:

  • Synthesis of novel DPP-based polymers: Researchers are actively developing new DPP-based polymers with tailored properties for specific applications. This involves modifying the side chains attached to the DPP core and the substituents on the thiophene rings [].
  • Understanding structure-property relationships: Studies are ongoing to elucidate the relationship between the molecular structure of DPP-based polymers and their optoelectronic properties. This knowledge is essential for designing materials with optimal performance for different devices [].
  • Improving device performance: Research efforts are focused on improving the efficiency, stability, and processability of DPP-based devices such as OFETs, OLEDs, and OPVs [].

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with two thiophene substituents. Its molecular formula is C₁₄H₈N₂O₂S₂, and it has a molecular weight of 300.36 g/mol. The compound is notable for its potential applications in organic electronics and materials science due to its conjugated system, which allows for significant electronic delocalization and optical properties .

DPP-DTT functions as a donor material in organic electronics. When incorporated into polymers, DPP-DTT units facilitate the transport of holes (positive charges) due to their efficient pi-electron conjugation within the molecule and between neighboring DPP units [].

Typical of pyrrole derivatives, including:

  • Oxidation Reactions: The nitrogen atoms within the pyrrole ring can be oxidized to different oxidation states, potentially altering the electronic properties of the compound .
  • Substitution Reactions: The thiophene groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Polymerization: The compound may also be involved in polymerization processes to create conductive polymers or copolymers with enhanced properties .

Several synthesis methods have been reported for 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione:

  • Cyclization Reactions: Commonly involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrrole framework.
  • Functional Group Modifications: Thiophene groups can be introduced through coupling reactions such as Suzuki or Stille coupling.
  • Oxidation Steps: Subsequent oxidation steps may be required to achieve the final dione structure from dihydropyrrole intermediates .

The compound has various applications in fields such as:

  • Organic Electronics: Due to its semiconducting properties, it is used in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Materials Science: Its unique electronic properties make it suitable for use in conductive polymers and nanomaterials.
  • Pharmaceutical Development: Potential as a lead compound in drug discovery due to its biological activity against specific enzymes .

Interaction studies have shown that 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione interacts with various biological targets. Its role as an inhibitor of cytochrome P450 enzymes indicates potential drug-drug interactions that could affect the metabolism of co-administered drugs. Further research is necessary to explore these interactions comprehensively and assess their clinical implications .

Several compounds share structural similarities with 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. Notable examples include:

Compound NameStructural FeaturesUnique Properties
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dioneFuran substituents instead of thiophenesDifferent electronic absorption characteristics; blue shift observed in absorption spectrum
3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dioneSelenium-containing thiophene analogsEnhanced hole mobilities in thin film transistors compared to thiophene analogs
2,5-dihydro-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dioneDihydro derivative with similar core structurePotentially different solubility and stability profiles due to saturation of the pyrrole ring

Uniqueness

The uniqueness of 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its specific combination of thiophene substituents and its ability to function effectively as a semiconductor material while exhibiting significant biological activity. This dual functionality makes it particularly valuable for both electronic applications and pharmacological research.

XLogP3

3.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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